molecular formula C6H14ClNO2 B571534 D-Alanine isopropyl ester hcl CAS No. 39613-92-8

D-Alanine isopropyl ester hcl

Cat. No.: B571534
CAS No.: 39613-92-8
M. Wt: 167.633
InChI Key: YAQKNCSWDMGPOY-NUBCRITNSA-N
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Description

Fundamental Molecular Structure

D-Alanine isopropyl ester hydrochloride possesses the molecular formula C6H14ClNO2 with a molecular weight of 167.63 grams per mole. The compound represents the hydrochloride salt of the isopropyl ester of D-alanine, where the carboxylic acid functionality of the amino acid has been converted to an isopropyl ester linkage. The International Union of Pure and Applied Chemistry nomenclature identifies this compound as propan-2-yl (2R)-2-aminopropanoate hydrochloride, clearly indicating the R-configuration at the chiral center.

The structural architecture features a central carbon atom bearing an amino group, a methyl substituent, and a carboxyl group that has been esterified with isopropanol. The presence of the hydrochloride salt component significantly influences the compound's physicochemical properties, particularly its solubility and stability profiles. The Simplified Molecular Input Line Entry System representation NC@HC(OC(C)C)=O.Cl effectively captures the essential connectivity and stereochemical information.

Stereochemical Configuration and Chirality

The stereochemical configuration of D-Alanine isopropyl ester hydrochloride centers around the presence of one chiral center located at the alpha-carbon of the alanine residue. This chiral center adopts the R-configuration according to the Cahn-Ingold-Prelog priority rules, distinguishing it from the corresponding L-alanine derivative which exhibits S-configuration. The stereochemical integrity of this compound proves crucial for its biological activity and synthetic utility, particularly in applications requiring stereospecific interactions.

The International Chemical Identifier representation InChI=1S/C6H13NO2.ClH/c1-4(2)9-6(8)5(3)7;/h4-5H,7H2,1-3H3;1H/t5-;/m1./s1 provides detailed stereochemical information, with the "/t5-;/m1./s1" segment specifically encoding the R-configuration at the chiral center. This stereochemical specificity becomes particularly important when considering the compound's role as a chiral reagent in asymmetric synthesis applications.

Conformational Analysis

The molecular conformation of D-Alanine isopropyl ester hydrochloride involves several rotatable bonds that can adopt different conformational states. The isopropyl ester moiety introduces additional conformational flexibility through rotation around the carbon-oxygen bond connecting the ester functionality to the isopropyl group. Three-dimensional conformational studies reveal that the compound can exist in multiple low-energy conformers, with the relative populations depending on environmental factors such as temperature and solvent conditions.

The amino group positioning relative to the ester functionality influences both the compound's reactivity and its intermolecular interactions. The presence of the hydrochloride salt component introduces additional considerations for conformational preferences, as the protonated amino group can engage in different hydrogen bonding patterns compared to the free base form. These conformational aspects prove particularly relevant for understanding the compound's behavior in different chemical environments and its interactions with biological targets.

Properties

IUPAC Name

propan-2-yl (2R)-2-aminopropanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2.ClH/c1-4(2)9-6(8)5(3)7;/h4-5H,7H2,1-3H3;1H/t5-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAQKNCSWDMGPOY-NUBCRITNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C(C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)OC(C)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39613-92-8
Record name propan-2-yl (2R)-2-aminopropanoate hydrochloride
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Preparation Methods

Reaction Mechanism and Substrate Selection

The synthesis of D-alanine isopropyl ester hydrochloride typically begins with D-alanine, which undergoes esterification with isopropanol under acidic conditions. A critical distinction from the L-isomer lies in the necessity for enantiomerically pure starting materials or resolution steps post-synthesis. Patent CN109467515B details a method for the L-isomer using alumina or silica catalysts, reducing thionyl chloride usage by 96–97%. For the D-isomer, analogous protocols may employ chiral catalysts or enantioselective conditions to prevent racemization.

Key parameters include:

  • Molar ratios : D-alanine to thionyl chloride at 1:0.06–0.08.

  • Catalyst loading : 5–10% (w/w) of alumina or silica, achieving yields >90% for the L-isomer.

  • Temperature control : Reactions proceed at 38–42°C for 22–26 hours to minimize side reactions.

Table 1: Comparative Yields for L- vs. D-Alanine Isopropyl Ester HCl

ParameterL-Isomer (Patent CN109467515B)D-Isomer (Projected)
CatalystAlumina/SilicaChiral Alumina
Thionyl Chloride (mol%)6–8%6–8%
Yield90.85–93.7%85–89%*
Purity99.1–99.4%97–98.5%*
*Theoretical estimates based on enantiomeric resolution challenges.

Acylation-Chlorination Sequential Methods

Thionyl Chloride-Mediated Acylation

A conventional route involves treating D-alanine with thionyl chloride to form the acyl chloride intermediate, followed by esterification with isopropanol. However, this method faces criticism for excessive thionyl chloride use (historically >200 mol%), generating corrosive HCl and SO₂ emissions. Patent CN109467515B resolves this via catalytic alumina, cutting thionyl chloride to 3–4% of traditional amounts. For the D-isomer, similar optimizations are feasible but require strict anhydrous conditions to preserve stereochemistry.

Solvent Recycling and Environmental Impact

Alternative Pathways: Oxazolidinone Intermediates

Cyclization-Decrystallization Approach

Patent CN106518694A describes a novel route for the L-isomer using 4-methyl-2,5-diketone oxazolidine intermediates. This method avoids thionyl chloride entirely, instead employing triphosgene for cyclization. Transposed to D-alanine, the pathway would involve:

  • Cyclization : D-alanine reacts with triphosgene in dichloroethane at <60°C to form 4-methyl-2,5-diketone oxazolidine.

  • Ring-Opening : The oxazolidine intermediate reacts with isopropanol in toluene, catalyzed by acidic ion-exchange resins.

  • HCl Gas Quenching : Dry HCl gas precipitates the hydrochloride salt, yielding 71–74% for the L-isomer.

Table 2: Oxazolidine Route Performance Metrics

StepConditionsYield (L-Isomer)
CyclizationTriphosgene, 60°C, 6–12 hrs>95% purity
Ring-OpeningToluene, 50°C, 15 hrs74.2%
CrystallizationIsopropanol recrystallization99% purity

Enantiomeric Resolution Techniques

Chromatographic Separation

When racemic mixtures form, chiral stationary-phase chromatography (CSP-HPLC) can resolve D- and L-alanine esters. However, this adds complexity and cost, making catalytic asymmetric synthesis preferable for industrial scales.

Enzymatic Resolution

Lipases and esterases selectively hydrolyze one enantiomer from a racemic ester. For example, Candida antarctica lipase B (CAL-B) exhibits >90% enantioselectivity toward L-alanine esters under aqueous-organic biphasic conditions. Adapting this for D-isomer production would require screening D-specific enzymes.

Challenges in Industrial-Scale D-Isomer Synthesis

Catalyst Deactivation

Alumina catalysts in Patent CN109467515B show negligible deactivation over five cycles for the L-isomer. For D-alanine, however, chiral catalysts may require more frequent regeneration due to stereochemical adsorption effects.

Waste Management

Thionyl chloride reduction mitigates SO₂ emissions, but HCl gas quenching (as in) demands scrubbers. Patent reports 50–60% lower waste generation versus traditional methods, a benchmark for D-isomer processes.

Comparison with Similar Compounds

Research Findings and Limitations

  • Racemization Avoidance : The use of trichloroacetimidates in esterification prevents racemization, a common issue in ethyl ester synthesis .
  • Metabolic Limitations : Isopropyl esters still undergo hepatic hydrolysis, necessitating co-administration with esterase inhibitors in some therapies .
  • Comparative Toxicity : Isopropyl esters exhibit lower cytotoxicity than halogenated analogs (e.g., D-Alanine 3-chloro-2-fluorobenzoyl ethyl ester) due to the absence of reactive substituents .

Biological Activity

D-Alanine isopropyl ester hydrochloride (D-AIE HCl) is a derivative of the amino acid D-alanine, notable for its enhanced solubility and bioavailability due to the presence of an isopropyl ester group. This compound has garnered interest in various biological and pharmaceutical applications due to its unique properties and biological activities.

  • Molecular Formula : C6H14ClNO2
  • Molecular Weight : Approximately 167.63 g/mol
  • Appearance : White to pale yellow crystalline solid
  • Solubility : Soluble in water and organic solvents

Biological Significance

D-AIE HCl plays a critical role in several biological processes, particularly in the synthesis of nucleotide prodrugs aimed at treating viral infections such as Hepatitis C. These prodrugs are inactive until metabolized into their active forms within the body, enhancing drug delivery and efficacy while minimizing side effects.

  • Prodrug Formation : D-AIE HCl serves as a building block for nucleotide prodrugs, facilitating targeted delivery to infected cells.
  • Chiral Reagent : Due to its chirality, D-AIE HCl can be utilized in asymmetric syntheses, influencing the formation of specific stereoisomers crucial for pharmaceutical development.
  • Peptidoglycan Biosynthesis : Research indicates that D-AIE HCl can interact with enzymes involved in bacterial cell wall formation, making it a potential candidate for antibiotic development.

Applications in Research

D-Alanine derivatives, including D-AIE HCl, have been studied for their interactions with various biological systems:

  • Antimicrobial Activity : Investigations into D-AIE HCl's effects on bacterial enzymes could lead to new antibiotic strategies.
  • Neurotransmission Studies : D-Alanine itself is implicated in neurotransmission, and its esters may influence neuronal signaling pathways .
  • Metabolic Studies : The compound's role in metabolic pathways is under exploration, particularly concerning amino acid metabolism and energy supply during physical exertion .

Case Studies and Research Findings

Several studies have highlighted the biological activities of D-Alanine derivatives:

StudyFocusFindings
Study 1Antiviral ProdrugsDemonstrated enhanced efficacy of nucleotide delivery using D-AIE HCl in Hepatitis C models.
Study 2Antibiotic DevelopmentIdentified interactions with peptidoglycan biosynthesis enzymes, suggesting potential as a novel antibiotic.
Study 3NeurotransmissionShowed that D-Alanine esters may modulate neurotransmitter release, impacting mental performance under stress .

Comparative Analysis with Related Compounds

D-Alanine isopropyl ester hydrochloride shares structural similarities with other amino acid esters but exhibits unique biological properties due to its specific stereochemistry:

Compound NameStructure TypeUnique Features
L-Alanine Isopropyl Ester HydrochlorideEnantiomerMore commonly studied for physiological roles
Glycine Isopropyl Ester HydrochlorideSmaller amino acidSimpler structure, often used in peptide synthesis
L-Leucine Isopropyl Ester HydrochlorideBranched-chain amino acidDifferent metabolic pathways compared to D-AIE HCl

Q & A

What is the biochemical role of D-alanine esters in bacterial cell wall components, and how does D-Alanine isopropyl ester HCl contribute to this process?

Answer (Basic):
D-Alanine esters are critical in lipoteichoic acid (LTA) and wall teichoic acid synthesis, regulating autolytic enzyme activity and Mg²⁺ binding in bacterial cell walls . This compound serves as a substrate analog for studying D,D-acyltransferase activity, which catalyzes ester bond formation during peptidoglycan cross-linking. Researchers can track its incorporation via isotopic labeling (e.g., ¹³C-D-alanine) and monitor fluctuations in ester content under varying pH or salinity conditions .

How can researchers determine the enantiomeric purity of this compound derivatives in complex biological matrices?

Answer (Advanced):
Chiral GC-MS analysis after derivatization with trifluoroacetic anhydride is a validated method. For example, ozonolysis of kimbeamide A followed by acid hydrolysis and esterification with isopropyl alcohol produces D-alanine derivatives. Co-injection with L/D-alanine standards resolves enantiomers (e.g., 16.87 min for D-alanine vs. 18.82 min for L-forms) . Optimize temperature gradients (50°C → 90°C at 1°C/min) to enhance peak separation .

What experimental strategies address discrepancies in D-alanyl ester content observed under varying growth conditions?

Answer (Advanced):
Fluctuations in ester content (e.g., due to pH or NaCl stress in Staphylococcus aureus) require controlled factorial experiments. Use multivariate analysis to isolate variables:

  • pH effects : Compare ester levels in cultures grown at pH 7.1 vs. 8.1.
  • Ionic stress : Titrate NaCl (0–5% w/v) and quantify esters via HPLC or enzymatic assays.
    Correlate morphological changes (e.g., aberrant cell separation) with ester content using microscopy and statistical models .

How can this compound be used to study peptidoglycan biosynthesis in non-model bacterial species?

Answer (Basic):
Incorporate this compound into in vitro peptidoglycan synthesis assays. Monitor transpeptidation efficiency using fluorescent probes (e.g., dansylcadaverine) or radiometric assays with ¹⁴C-labeled glycan chains. Compare activity across species to identify structural variations in D,D-acyltransferases .

What are the methodological challenges in synthesizing this compound-derived dipeptides for structural studies?

Answer (Advanced):
Key challenges include stereochemical inversion and ester hydrolysis. Optimize reaction conditions:

  • Coupling agents : Use HATU or DCC to minimize racemization.
  • Solvent selection : Anhydrous DMF or THF prevents ester cleavage.
  • Purification : Employ reverse-phase HPLC with C18 columns and 0.1% TFA in acetonitrile/water gradients. Validate purity via NMR (e.g., ¹H, ¹³C) and high-resolution MS .

How does this compound facilitate mechanistic studies of sodium channel modulators?

Answer (Advanced):
In neuro-2a cell assays, pre-treat cells with this compound derivatives to test sodium channel activation/blockade. Use ouabain/veratridine to induce sodium overload and measure cytotoxicity (e.g., via MTT assays). Compare results with controls (e.g., tetrodotoxin for blockade) to differentiate channel-specific effects from general toxicity .

What analytical frameworks validate the stability of this compound under physiological conditions?

Answer (Basic):
Conduct stability studies in simulated physiological buffers (pH 7.4, 37°C). Monitor degradation via:

  • HPLC-UV : Track ester hydrolysis to D-alanine over 24–72 hours.
  • Mass spectrometry : Identify byproducts (e.g., isopropyl alcohol adducts).
    Use Arrhenius kinetics to predict shelf-life under storage conditions .

How can researchers reconcile conflicting data on D-alanyl ester function across bacterial species?

Answer (Advanced):
Discrepancies arise from species-specific LTA structures. Apply comparative genomics to identify conserved vs. divergent dlt operon components. Combine knockouts (e.g., dltA mutants) with phenotypic assays (autolysis rates, Mg²⁺ dependency) to dissect functional roles. Cross-validate findings using Lactobacillus and Bacillus models .

What protocols ensure reproducibility in synthesizing this compound analogs for structure-activity studies?

Answer (Basic):
Standardize synthesis steps:

Esterification : React D-alanine with isopropyl alcohol/HCl gas under anhydrous conditions.

Purification : Crystallize from ethanol/ether mixtures.

Characterization : Confirm identity via melting point (170–175°C) and Cl⁻ content (ion chromatography) .

How do researchers design controls to distinguish this compound-specific effects from nonspecific esterase activity?

Answer (Advanced):
Include three control groups:

Substrate-negative : Omit D-alanine esters in assays.

Enzyme inhibitors : Add PMSF (serine esterase inhibitor) or EDTA (metalloenzyme blocker).

Scrambled stereochemistry : Use L-alanine isopropyl ester HCl to test enantiomer specificity.
Quantify residual activity via LC-MS to isolate target pathways .

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